molecular formula C16H13NO4 B573154 3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one CAS No. 1245647-80-6

3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one

Cat. No. B573154
CAS RN: 1245647-80-6
M. Wt: 283.283
InChI Key: OYKAKASLTRZSEN-UHFFFAOYSA-N
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Description

“3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one” is a chemical compound with the CAS Number: 1245647-80-6. It has a molecular weight of 283.28 . The IUPAC name for this compound is 3-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dihydro-2H-indol-2-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H13NO4/c18-12-8-14-13 (20-5-6-21-14)7-10 (12)15-9-3-1-2-4-11 (9)17-16 (15)19/h1-4,7-8,17-19H,5-6H2 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a refrigerator . More detailed physical and chemical properties are not available in the resources I have.

Scientific Research Applications

Protein Dynamics and Electrostatics

Research into the function of para-hydroxybenzoate hydroxylase, a flavoprotein monooxygenase, provides insights into how proteins utilize dynamic behavior and electrostatics for specific catalysis. This enzyme's function involves complex conformational rearrangements within its structure, highlighting the importance of studying protein dynamics for understanding biological processes and designing targeted interventions in various diseases. This area of research underlines the significance of investigating the structural and functional aspects of proteins similar to or potentially including compounds like 3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one (Entsch, Cole, & Ballou, 2005).

Antioxidant Activity Evaluation

The study of antioxidants, which can scavenge biological free radicals, is critical in various fields, including food engineering, medicine, and pharmacy. Analytical methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, provide a foundational understanding of how compounds, potentially including the one , may contribute to mitigating oxidative stress and related diseases (Munteanu & Apetrei, 2021).

Environmental Impact of Chemical Compounds

Understanding the occurrence, fate, and behavior of chemical compounds, such as parabens (which share structural similarities with hydroxybenzoate derivatives), in aquatic environments is crucial for assessing their environmental impact and developing strategies for pollution control. This research is vital for designing environmentally sustainable chemical processes and products (Haman et al., 2015).

Synthesis and Antioxidant Activities of Related Compounds

The total syntheses of multi-substituted carbazole alkaloids and their evaluation for antioxidant activities illustrate the potential for chemical compounds with complex structures to serve as powerful antioxidants. This research can inform the development of novel antioxidants for use in pharmaceuticals or as dietary supplements (Hieda, 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(6-hydroxy-2,3-dihydro-1,4-benzodioxin-7-yl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-12-8-14-13(20-5-6-21-14)7-10(12)15-9-3-1-2-4-11(9)17-16(15)19/h1-4,7-8,15,18H,5-6H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKAKASLTRZSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)O)C3C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677462
Record name 3-(7-Hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one

CAS RN

1245647-80-6
Record name 3-(7-Hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 2000 L reactor was charged with dichloromethane (489.4 kg), followed by 3-hydroxy-3-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dihydro-2H-indol-2-one (92.0 kg, 307 mol) in four 23 kg portions over 1 h. The resultant solution was stirred at ambient temperature for 1 h and triethylsilane (107.2 kg, 921 mol) was added. The mixture was cooled to −5° C. and trifluoroacetic acid (105.1 kg, 921 mol) was added at a rate of 25-30 kg/h such that the temperature of the reaction mixture remained below 0° C. The mixture was stirred at −5-0° C. for 2.5 h, warmed to 18-20° C., stirred for a further 6.5 h and concentrated to dryness under reduced pressure at a temperature <30° C. Methyl tert-butyl ether (139.8 kg) was added to the residue at 15-20° C. and the mixture concentrated to near-dryness under reduced pressure at a temperature <35° C. The mixture was filtered in a centrifugal filter and a 2000 L reactor was charged with the filter cake, followed by methanol (72.7 kg). The mixture was stirred at 10-15° C. for 0.5 h and filtered in a centrifugal filter. The filter cake was dried under reduced pressure at 40-50° C. to afford 3-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dihydro-2H-indol-2-one (68.0 kg, 78%) as a colorless solid: purity (HPLC-UV at 254 nm) 99.3%.
Name
3-hydroxy-3-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dihydro-2H-indol-2-one
Quantity
92 kg
Type
reactant
Reaction Step One
[Compound]
Name
four
Quantity
23 kg
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
107.2 kg
Type
reactant
Reaction Step Three
Quantity
105.1 kg
Type
reactant
Reaction Step Four
Quantity
489.4 kg
Type
solvent
Reaction Step Five

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